Pentachlorobenzaldehyde
Description
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFTWZZGUGZURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277473 | |
| Record name | Pentachlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19635-52-0 | |
| Record name | Pentachlorobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentachlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Chlorination and Oxidation
A two-step process involves:
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Chlorination of toluene to pentachlorotoluene (C₆Cl₅CH₃) using excess chlorine gas (Cl₂) in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
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Oxidation of the methyl group to an aldehyde using strong oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.
Critical parameters include reaction temperature (160–180°C for chlorination) and catalyst loading (1–1.5 wt% initiator). However, this method faces limitations due to over-oxidation risks and the formation of byproducts like carboxylic acids.
Hydrolysis of Pentachlorobenzal Chloride
The hydrolysis of pentachlorobenzal chloride (C₆Cl₅CHCl₂) is a widely studied route. This method leverages the reactivity of the trichloromethyl group, which undergoes nucleophilic substitution in aqueous or alcoholic media.
Reaction Mechanism and Steric Effects
As demonstrated in steric hindrance studies, the chlorine atoms at the 2- and 6-positions of the benzene ring create significant steric barriers, slowing hydrolysis kinetics. For example, alcoholysis of pentachlorobenzal chloride in ethanol requires prolonged reflux (12–24 hours) to achieve moderate yields (50–65%). The reaction proceeds via a two-step mechanism:
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Formation of a geminal diol intermediate through nucleophilic attack by water.
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Elimination of hydrogen chloride (HCl) to yield the aldehyde.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or acidic/basic promoters (e.g., sulfuric acid or sodium hydroxide) improves reaction rates. For instance, hydrolysis under alkaline conditions (pH 10–12) at 80°C reduces reaction time to 6–8 hours.
Oxidation of Pentachlorobenzyl Alcohol
Pentachlorobenzyl alcohol (C₆Cl₅CH₂OH) serves as a precursor in oxidative routes. Common oxidants include:
| Oxidant | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C | 72 | Minimal |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | 68 | Chromium salts |
| TEMPO/NaOCl | Water, pH 9 | 85 | None |
The TEMPO-mediated oxidation system (2,2,6,6-tetramethylpiperidine-1-oxyl) is notable for its selectivity and environmental compatibility, achieving yields exceeding 85% under mild conditions.
Catalytic Vapor-Phase Oxidation
Industrial-scale production often employs vapor-phase oxidation of pentachlorotoluene over heterogeneous catalysts. A representative process involves:
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Catalyst : Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂).
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Conditions : 300–350°C, atmospheric pressure, and a gaseous feed of pentachlorotoluene and air.
This method minimizes solvent use but requires precise temperature control to prevent catalyst deactivation via coking.
Emerging Methods: Photocatalytic and Electrochemical Routes
Recent advances explore sustainable alternatives:
Chemical Reactions Analysis
Types of Reactions: Pentachlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentachlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to pentachlorobenzyl alcohol.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pentachlorobenzoic acid.
Reduction: Pentachlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
PCBA serves as a versatile building block in organic synthesis. Its highly reactive nature allows it to participate in various reactions, including:
- Electrophilic Aromatic Substitution : The chlorine atoms on the benzene ring activate the aromatic system towards electrophilic attack, making PCBA useful for synthesizing more complex chlorinated compounds.
- Formation of Schiff Bases : PCBA can react with amines to form Schiff bases, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Material Science
In material science, PCBA is utilized due to its unique electronic properties:
- Expanded Porphyrins : Research has shown that PCBA can be used to synthesize novel expanded porphyrins. These macrocyclic compounds have applications in photodynamic therapy and as optical recording materials due to their ability to absorb light at specific wavelengths .
- Polymer Chemistry : PCBA can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it valuable for developing advanced materials.
Biological Applications
PCBA has been investigated for its biological activities:
- Antimicrobial Activity : Studies indicate that PCBA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .
- Cancer Research : Its potential use in targeting tumor cells has been explored, particularly in the context of photodynamic therapy where chlorinated compounds can induce cell death upon light activation .
Data Table: Applications of Pentachlorobenzaldehyde
Case Study 1: Synthesis of Expanded Porphyrins
A study demonstrated the synthesis of expanded porphyrins using PCBA as a precursor. The resulting compounds exhibited unique optical properties suitable for applications in photodynamic therapy. The study highlighted the efficiency of using PCBA in creating these complex structures through a straightforward synthetic route involving pyrrole and acid catalysts.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on evaluating the antimicrobial efficacy of PCBA against various bacterial strains. The results indicated that PCBA showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of pentachlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
*4-Chlorobenzaldehyde exists as a solid at lower temperatures and liquid at room temperature.
Reactivity and Electronic Effects
- Electrophilicity: The five chlorine atoms in this compound create a strong electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group. This contrasts with mono-chlorinated analogs (e.g., 3- or 4-chlorobenzaldehyde), where the electron-withdrawing effect is less pronounced, leading to slower reaction rates in nucleophilic additions .
- Steric Hindrance: Ortho-chloro substituents in this compound introduce significant steric bulk, preventing dimerization in porphyrin complexes. In contrast, mono-chlorinated benzaldehydes lack such steric constraints, allowing simpler reaction pathways .
Biological Activity
Pentachlorobenzaldehyde (PCBA) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of PCBA, highlighting its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. Its chemical formula is CClCHO. The high electronegativity of chlorine atoms significantly influences the compound's reactivity and biological interactions.
1. Antimicrobial Properties
PCBA has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
- Case Study : A study demonstrated that PCBA showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing antimicrobial agents.
2. Cytotoxic Effects
PCBA has been investigated for its cytotoxic effects on human cell lines. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapy.
- Research Findings : In vitro studies revealed that PCBA induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, leading to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
3. Endocrine Disruption
As a chlorinated compound, PCBA may act as an endocrine disruptor. Its structural similarity to natural hormones allows it to bind to hormone receptors, potentially leading to adverse health effects.
- Study Insights : Research has indicated that PCBA can bind to estrogen receptors, causing estrogenic activity in vitro. This raises concerns about its environmental persistence and bioaccumulation, which could impact wildlife and human health.
The biological activities of PCBA are attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of PCBA allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Oxidative Stress Induction : PCBA can generate ROS, resulting in oxidative damage to cellular components such as DNA, proteins, and lipids.
- Receptor Binding : Its ability to mimic natural hormones enables it to interact with hormone receptors, altering normal physiological functions.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What is the standard synthetic route for pentachlorobenzaldehyde from hexachlorobenzene, and what methodological challenges are involved?
- Answer : The synthesis involves preparing a Grignard reagent from hexachlorobenzene using 1,2-dibromoethane as an entrainment agent to activate magnesium. The Grignard intermediate is then reacted with N,N-dimethylformamide (DMF) as a formylating agent. Key challenges include the low reactivity of hexachlorobenzene, necessitating excess magnesium and dihalide to improve yields. Isolation of intermediates is avoided to minimize decomposition .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Essential precautions include:
- Use of PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
- Working in a well-ventilated area or under fume hoods to prevent inhalation of dust/aerosols .
- Storage in tightly closed containers away from strong oxidizers or reducing agents .
- Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation .
Q. How can researchers verify the purity of this compound post-synthesis?
- Answer : Standard methods include:
- Melting Point Analysis : Compare observed values with literature data (CAS 104-88-1).
- Chromatography : Use GC-MS or HPLC to detect residual hexachlorobenzene or byproducts.
- Spectroscopy : FT-IR or NMR (in deuterated solvents) to confirm functional groups and structural integrity .
Advanced Research Questions
Q. How can condensation reactions involving this compound (e.g., porphyrin synthesis) be optimized for higher yields?
- Answer : Traditional Rothmund zinc-template methods for porphyrin condensation yield <10%. Adapting Lindsey’s method (used for meso-tetraphenylporphyrins) improves yields to ~40% by:
- Using BF-etherate as a catalyst.
- Maintaining strict anhydrous conditions.
- Controlling stoichiometry of pyrrole and this compound (1:1 molar ratio) .
Q. What mechanistic insights explain the reactivity of this compound under nucleophilic conditions (e.g., methoxide substitution)?
- Answer : Reaction with sodium methoxide in methanol replaces chlorine atoms at specific positions due to:
- Electronic Effects : Electron-withdrawing chloro groups activate the aldehyde for nucleophilic attack.
- Steric Factors : Substituent arrangement directs substitution to less hindered positions.
- Evidence from analogous reactions shows preferential substitution at the para position relative to the aldehyde group .
Q. How should researchers address contradictions in spectroscopic or synthetic data during characterization?
- Answer : Follow a systematic approach:
- Replicate Experiments : Confirm reproducibility under controlled conditions.
- Cross-Validation : Use complementary techniques (e.g., XRD with NMR) to resolve structural ambiguities.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Q. What role does this compound play in synthesizing metal-organic complexes, and how does chlorination affect their properties?
- Answer : As a ligand, this compound forms iron-porphyrin complexes (e.g., TPPCFeCl) via metal insertion. Subsequent chlorination with Cl/FeCl enhances redox activity and stability:
- Increased electron-withdrawing effects improve catalytic performance in oxidation reactions.
- Chlorination alters ligand geometry, influencing metal center accessibility .
Methodological Guidelines
- Data Collection : Prioritize peer-reviewed journals and validated synthetic protocols over non-academic sources.
- Contradiction Analysis : Document reaction conditions (temperature, solvent purity) meticulously to isolate variables causing discrepancies .
- Ethical Compliance : Adhere to institutional safety guidelines for hazardous reagents and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
